1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
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Overview
Description
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene is an organic compound with the molecular formula C9H6ClF3. It is characterized by a benzene ring substituted with a chlorine atom and a trifluoropropenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene can be synthesized through several methods, including:
Halogenation: Chlorination of 4-(3,3,3-trifluoroprop-1-en-2-yl)benzene using chlorine gas in the presence of a suitable catalyst.
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions between 4-bromobenzene and trifluoropropene derivatives.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process involves the use of specialized reactors and continuous monitoring to maintain optimal reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of 1-chloro-4-(3,3,3-trifluoropropyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation: Trifluorobenzoic acid, trifluoromethylbenzene derivatives.
Reduction: 1-chloro-4-(3,3,3-trifluoropropyl)benzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of advanced materials, such as fluoropolymers and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoropropenyl group enhances the compound's binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene is similar to other fluorinated aromatic compounds, such as:
1-Chloro-3,3,3-trifluoropropene: A related compound with different substitution patterns.
Trifluoromethylbenzene: Another fluorinated benzene derivative with distinct chemical properties.
Properties
IUPAC Name |
1-chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIIKBNWQPDEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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